molecular formula C15H21ClN2O2 B4557983 2-chloro-N'-octanoylbenzohydrazide

2-chloro-N'-octanoylbenzohydrazide

Cat. No.: B4557983
M. Wt: 296.79 g/mol
InChI Key: GSDUFDRDMCVOEY-UHFFFAOYSA-N
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Description

2-Chloro-N'-octanoylbenzohydrazide is a synthetic benzohydrazide derivative characterized by a 2-chloro-substituted benzene ring and an octanoyl (C₈H₁₅CO-) group attached to the hydrazide nitrogen. Benzohydrazides are widely studied for their biological activities, including antimicrobial, anticancer, and coordination properties, which are influenced by substituents on the aromatic ring and the hydrazide moiety .

Properties

IUPAC Name

2-chloro-N'-octanoylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-2-3-4-5-6-11-14(19)17-18-15(20)12-9-7-8-10-13(12)16/h7-10H,2-6,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDUFDRDMCVOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzene Ring

  • 2-Chloro-N′-(chloroacetyl)benzohydrazide (C₉H₈Cl₂N₂O₂): Features a 2-chloro benzene ring and a chloroacetyl (ClCH₂CO-) group. Molecular weight: 247.08 g/mol .
  • 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide : Contains a 3-chloro benzene ring and a 2-chlorobenzylidene group. The benzylidene moiety enables π-π interactions, which may enhance crystallinity or binding to biological targets .
Table 1: Substituent Impact on Benzene Ring
Compound Benzene Substituent Hydrazide Group Molecular Weight (g/mol) Key Feature
2-Chloro-N'-octanoylbenzohydrazide 2-Cl Octanoyl (C₈H₁₅CO-) ~322.8* Hydrophobic long chain
2-Chloro-N′-(chloroacetyl)benzohydrazide 2-Cl Chloroacetyl (ClCH₂CO-) 247.08 Electron-withdrawing group
3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide 3-Cl 2-Chlorobenzylidene 337.62† Planar aromatic system

*Calculated based on formula C₁₅H₂₁ClN₂O₂.
†Calculated based on formula C₁₄H₁₁Cl₂N₂O.

Variations in the Hydrazide Moiety

Acyl Group Modifications
  • 2-Chloro-N'-(3-phenylpropanoyl)benzohydrazide (C₁₆H₁₅ClN₂O₂): Substituted with a 3-phenylpropanoyl group, introducing aromaticity and moderate hydrophobicity. Molecular weight: 302.76 g/mol .
  • 2-Chloro-N'-methyl-N'-(pyridin-2-yl)benzohydrazide : Contains a methyl and pyridinyl group, enhancing solubility in polar solvents due to the pyridine ring. Melting point: 115.0–116.7 °C .
Table 2: Hydrazide Group Comparison
Compound Hydrazide Substituent Molecular Weight (g/mol) Key Property
2-Chloro-N'-octanoylbenzohydrazide Octanoyl (C₈H₁₅CO-) ~322.8 High lipophilicity
2-Chloro-N'-(3-phenylpropanoyl)benzohydrazide 3-Phenylpropanoyl 302.76 Moderate hydrophobicity
2-Chloro-N'-methyl-N'-(pyridin-2-yl)benzohydrazide Methyl, pyridinyl 275.72 Polar solubility

Heterocyclic and Thiophene Derivatives

  • 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide : Incorporates a benzothiophene ring and a long pentadecyl chain. The thiophene ring enhances electronic delocalization, while the pentadecyl chain increases membrane affinity .
  • 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-(2-oxo-2H-indol-3-yl)acetohydrazide : Contains benzimidazole and indole rings, which are associated with DNA intercalation and kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N'-octanoylbenzohydrazide
Reactant of Route 2
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